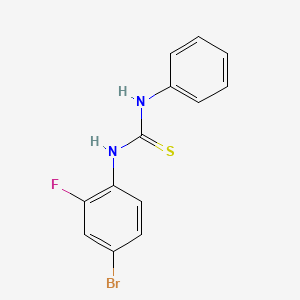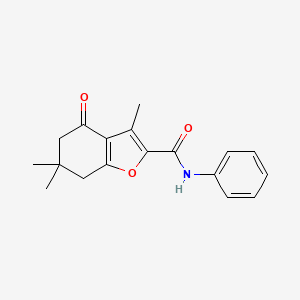![molecular formula C11H15N3O2S B5704928 N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as MPT, is a chemical compound that has been studied for its potential applications in scientific research. MPT is a hydrazine derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to inhibit the activity of several signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have low toxicity in animal studies, which suggests that it may be a safe compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide. One area of research is the development of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide analogs that may have improved efficacy or lower toxicity. Another area of research is the investigation of the mechanisms of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which may lead to the identification of new targets for cancer therapy. Additionally, the use of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in combination with other compounds or therapies may be explored to enhance its anti-cancer effects. Overall, the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized through a variety of methods, including the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide, followed by reaction with methyl iodide. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride, followed by reaction with thiosemicarbazide and then methylation with methyl iodide. These methods result in the formation of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which can then be purified through recrystallization or other techniques.
Aplicaciones Científicas De Investigación
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-3-5-9(6-4-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAENVTJYCNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

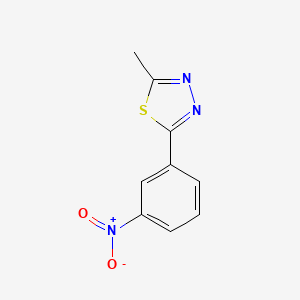
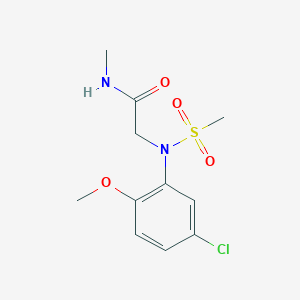
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
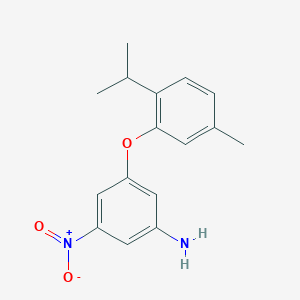
![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
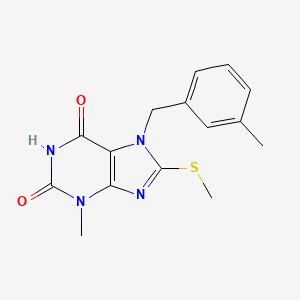
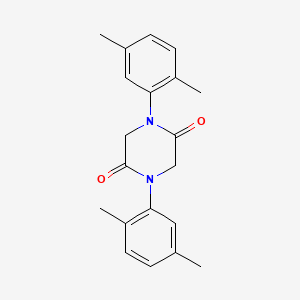
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
